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3-(1H-pyrazol-4-yl)benzoic Acid

Cat. No.: B1277714
CAS No.: 1002535-21-8
M. Wt: 188.18 g/mol
InChI Key: BXSUQWZHUHROLP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Benzoic Acid Scaffolds in Modern Medicinal Chemistry and Materials Science

Pyrazole: This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is hailed as a "privileged scaffold" in medicinal chemistry. nih.gov Its derivatives are components of numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities. nih.govnih.gov These include anti-inflammatory, analgesic, anticoagulant, anti-obesity, and antiviral effects. nih.govwisdomlib.org The success of drugs like Celecoxib (B62257) (anti-inflammatory), Sildenafil (for erectile dysfunction), and the recently approved Lenacapavir (for HIV), all containing a pyrazole core, underscores the scaffold's profound impact on drug discovery. nih.govtandfonline.com The pyrazole ring's ability to form strong hydrogen bonds, engage in π-π stacking, and coordinate with metals allows its derivatives to effectively interact with biological targets. researchgate.net Beyond medicine, pyrazoles are integral to materials science, where their electronic and photoluminescent properties are harnessed to create fluorescent probes, sensors, and advanced polymers with specialized thermal and conductive characteristics. rroij.comnih.gov

Benzoic Acid: As the simplest aromatic carboxylic acid, benzoic acid and its derivatives are mainstays in both the pharmaceutical and materials industries. wikipedia.orgnewworldencyclopedia.org In medicine, it is used for its antifungal and antibacterial properties, famously as a component in Whitfield's ointment for treating fungal skin infections. wikipedia.orgpatsnap.com It also serves as a crucial intermediate in the synthesis of many medicinal compounds, such as the acne treatment benzoyl peroxide. newworldencyclopedia.orgnih.gov The carboxyl group of benzoic acid allows it to act as a pH regulator, ensuring the stability and efficacy of drug formulations. nih.govannexechem.com In materials science, benzoic acid is a key precursor for the industrial synthesis of plasticizers, resins, and polymers, highlighting its role as a fundamental building block for a variety of materials. annexechem.comdchemie.com.myresearchgate.net Its stable aromatic ring and reactive carboxyl group make it a versatile component in chemical synthesis. vedantu.com

Current Research Trajectories and Potential Applications of 3-(1H-Pyrazol-4-yl)benzoic Acid and its Derivatives

The combination of the pyrazole and benzoic acid motifs in a single molecule, this compound, creates a bifunctional platform that researchers are actively exploring. Current research is largely focused on using this compound as a foundational structure to synthesize more complex molecules for specific therapeutic and material applications.

One of the most promising research areas is the development of novel kinase inhibitors . tandfonline.com Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrazole scaffold is a cornerstone of many kinase-inhibiting drugs, and derivatives of this compound are being designed and synthesized to target specific kinases like FLT3 and CDK, which are involved in acute myelocytic leukemia. nih.gov

Another significant trajectory is in the creation of new antibacterial agents . nih.gov With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial compounds. nih.gov Researchers have synthesized derivatives of 4-((pyrazol-1-yl)benzoic acid) that show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds have been shown to be bactericidal and effective against bacterial biofilms with a low tendency for resistance development. nih.gov

Furthermore, derivatives are being investigated for their neuroprotective potential . nih.gov Studies on related N-propananilide derivatives bearing a pyrazole ring have shown they can protect against neurotoxicity by reducing levels of pro-apoptotic proteins, suggesting a potential therapeutic avenue for neurodegenerative diseases. nih.gov The parent compound has also been identified as a component in the development of STAT3 inhibitors, which are relevant for cellular function studies. sigmaaldrich.comsigmaaldrich.com

The structure of this compound, featuring a carboxylic acid group and a nitrogen-rich heterocycle, also makes it an ideal candidate for use as a linker in the construction of metal-organic frameworks (MOFs) . While specific research on MOFs from this exact linker is emerging, its functional groups are perfectly suited for coordinating with metal ions to create porous, crystalline materials with potential applications in gas storage, catalysis, and sensing.

Interactive Data Tables

Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₈N₂O₂ sigmaaldrich.com
Molecular Weight 188.18 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key BXSUQWZHUHROLP-UHFFFAOYSA-N sigmaaldrich.com
SMILES String OC(=O)c1cccc(c1)-c2cn[nH]c2 sigmaaldrich.com

Examples of Research on Derivatives of this compound

Derivative ClassResearch FocusFindings/Potential ApplicationReference
1H-Pyrazole-3-carboxamidesKinase InhibitionPotent inhibition of FLT3 and CDK kinases for potential acute myelocytic leukemia treatment. nih.gov
4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic AcidsAntibacterial AgentsPotent activity against Gram-positive bacteria, including MRSA, with low toxicity. nih.gov
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivativesAntimicrobial AgentsHighly potent growth inhibitors of Gram-positive bacteria, effective against persister cells. nih.gov
N-propananilide derivativesNeuroprotectionProtection against 6-OHDA-induced neurotoxicity in cell models. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B1277714 3-(1H-pyrazol-4-yl)benzoic Acid CAS No. 1002535-21-8

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSUQWZHUHROLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428319
Record name 3-(1H-pyrazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002535-21-8
Record name 3-(1H-pyrazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-4-yl)benzoic acid
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Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-(1H-Pyrazol-4-yl)benzoic Acid Core

The synthesis of the this compound framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Vilsmeier-Haack Reaction Approaches for Pyrazole-4-Carbaldehyde Precursors

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems, including pyrazoles, to furnish pyrazole-4-carbaldehydes. bohrium.comdegres.eumdpi.comresearchgate.net These aldehydes are versatile precursors that can be readily oxidized to the corresponding carboxylic acid, yielding this compound.

The reaction typically involves the treatment of a substituted pyrazole (B372694) with a Vilsmeier reagent, which is commonly prepared from phosphorus oxychloride (POCl3) and a tertiary amide like N,N-dimethylformamide (DMF). degres.euresearchgate.net The resulting electrophilic iminium species then attacks the electron-rich 4-position of the pyrazole ring. Microwave-assisted Vilsmeier-Haack reactions have been shown to be highly efficient, offering advantages such as reduced reaction times, higher yields, and the avoidance of toxic reagents. bohrium.comdegres.eu For instance, various 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes have been synthesized from substituted acetophenones and hydrazines, followed by cyclization and formylation using the Vilsmeier-Haack reagent under microwave irradiation. bohrium.com

Palladium-Catalyzed Coupling Reactions for Aryl-Pyrazole Linkage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming the crucial C-C bond between the pyrazole and benzoic acid moieties. rsc.orggoogle.com This approach typically involves the coupling of a pyrazole-4-boronic acid or its ester with a halogenated benzoic acid derivative, or vice versa.

A notable example is the synthesis of dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate, which was achieved via a Suzuki-Miyaura cross-coupling reaction in water. rsc.org This highlights the utility of this method for creating the aryl-pyrazole linkage. The process for preparing 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile also utilizes a Suzuki reaction between 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester and 4-bromo-2-chlorobenzonitrile. google.com

Condensation Reactions in Pyrazole Synthesis

The most fundamental and widely used method for constructing the pyrazole ring itself is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comresearchgate.netnih.govnih.gov This versatile reaction allows for the synthesis of a wide range of substituted pyrazoles. The regioselectivity of the condensation can often be controlled by the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.govnih.gov

For instance, the reaction of 1,3-diketones with substituted hydrazines can yield 1,3,5-trisubstituted and fully substituted pyrazoles. nih.gov The use of catalysts like copper(II) nitrate (B79036) can lead to highly regioselective products with good yields at room temperature. nih.gov Furthermore, multicomponent reactions that generate the 1,3-dielectrophile in situ have expanded the scope and efficiency of pyrazole synthesis. beilstein-journals.org

Synthesis of Chemically Modified this compound Derivatives

Once the core structure of this compound is established, further chemical modifications can be introduced to generate a library of analogs with diverse properties.

N-Substitution on the Pyrazole Ring for Analog Generation

The nitrogen atoms of the pyrazole ring provide convenient handles for introducing a variety of substituents, thereby modulating the electronic and steric properties of the molecule. N-alkylation, N-arylation, and N-alkenylation are common strategies for generating diverse analogs. nih.gov For example, direct N-alkylation of pyrazoles can produce α-pyrazole ketone derivatives, which are of significant pharmacological interest. nih.gov

The synthesis of N-aryl 3,4,5-trisubstituted pyrazoles has been achieved through the reaction of an aryl halide, di-tert-butylazodicarboxylate, and a 1,3-dicarbonyl compound. orientjchem.org This demonstrates a method for introducing aryl groups onto the pyrazole nitrogen.

Functionalization and Substitution on the Benzoic Acid Moiety

The benzoic acid portion of the molecule offers numerous opportunities for functionalization. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and nitriles, through standard organic transformations. These modifications can significantly impact the molecule's biological activity and physicochemical properties.

Furthermore, the aromatic ring of the benzoic acid can be subjected to electrophilic aromatic substitution reactions to introduce additional substituents. For instance, in silico studies have been performed on derivatives of 1-(4-bromobenzoyl)-3-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde, indicating the exploration of various substitutions on the phenyl ring. allsubjectjournal.com The synthesis of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives has also been reported, where modifications to the aniline (B41778) moiety led to potent antibacterial agents. nih.gov

Formation of Hydrazone Derivatives from Pyrazole Carbaldehydes

A significant pathway for elaborating the this compound scaffold involves the conversion of a pyrazole carbaldehyde precursor into hydrazone derivatives. This transformation is a versatile and widely employed strategy for introducing structural diversity and potential biological activity. researchgate.netsioc-journal.cnnih.gov The synthesis typically begins with a pyrazole-4-carbaldehyde, which can be prepared through methods like the Vilsmeier-Haack reaction on suitable precursors. chemmethod.comresearchgate.netumich.edu

The core of this methodology lies in the condensation reaction between the pyrazole-4-carbaldehyde and various hydrazine or hydrazide compounds. For instance, reacting 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with N-glycosyl-N'-aminothioureas yields N-glycosyl-N'-pyrazolylmethyleneaminothioureas. umich.edu Similarly, condensation with thiosemicarbazide (B42300) produces thiosemicarbazones, which can be further cyclized to form thiazole (B1198619) derivatives. umich.edu The reaction conditions for hydrazone formation are often mild, and various catalysts can be employed to enhance reaction rates and yields. sioc-journal.cnnih.gov

The resulting hydrazone derivatives of pyrazoles have demonstrated significant potential as antimicrobial agents. nih.govresearchgate.netresearchgate.netnih.govacs.org For example, a series of hydrazones derived from 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have shown potent activity against drug-resistant bacteria. researchgate.netnih.gov The specific substituents on the hydrazone moiety can significantly influence the biological activity, allowing for the fine-tuning of their properties. researchgate.netsemanticscholar.org

Table 1: Examples of Hydrazone Derivatives from Pyrazole Carbaldehydes

Starting Pyrazole CarbaldehydeReactantResulting Hydrazone DerivativeReference
3-β-Naphthyl-1-phenyl-pyrazole-4-carbaldehyde4-Arylthiazol-2-yl-hydrazine1-(3-β-Naphthyl-1-phenylpyrazole-4-methylene)-2-(4-arylthiazol-2-yl)hydrazone researchgate.netsioc-journal.cn
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesN-Glycosyl-N'-aminothioureaN-Glycosyl-N'-pyrazolylmethyleneaminothiourea umich.edu
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid(3-Bromophenyl)hydrazine4-[4-[(E)-[(3-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid nih.gov
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid(4-Bromophenyl)hydrazine4-[4-[(E)-[(4-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid nih.gov
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid(2,4-Dichlorophenyl)hydrazine4-[4-[(E)-[(2,4-Dichlorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid nih.gov

Reductive Amination Strategies for Pyrazole-Derived Anilines

Reductive amination is a powerful and efficient method for the synthesis of pyrazole-derived anilines, which are valuable intermediates in drug discovery. This strategy involves the reaction of a pyrazole-derived aldehyde with an aniline in the presence of a reducing agent. nih.gov

The synthesis of these target compounds often starts with pyrazole-derived aldehydes. nih.gov These aldehydes undergo reductive amination with a variety of commercially available anilines to produce the desired aniline derivatives in good yields. nih.gov A notable reducing agent for this transformation is the Hantzsch ester, which can be effectively used in refluxing toluene (B28343) without the need for a catalyst. nih.gov This method has been successfully applied to generate a library of fluorophenyl-substituted pyrazole-derived anilines. nih.gov

The choice of substituents on the aniline moiety plays a crucial role in determining the biological activity of the resulting compounds. Research has shown that lipophilic substituents on the aniline ring can significantly enhance the antibacterial potency of these molecules. nih.gov For instance, several 4-fluorophenyl substituted pyrazole derivatives have exhibited potent activity against various Gram-positive bacteria. nih.gov The resulting pyrazole-derived anilines are often more metabolically stable than their hydrazone counterparts, making them attractive candidates for further development. nih.gov

Table 2: Reductive Amination of Pyrazole-Derived Aldehydes

Pyrazole-Derived AldehydeAnilineReducing AgentProductReference
Pyrazole-derived aldehydes (PA)Commercially available anilinesHantzsch ester4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives nih.gov
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesBenzylamineSodium tetrahydroborateN-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine researchgate.net

Incorporation into Fused Heterocyclic Ring Systems (e.g., Pyrazolo[3,4-b]pyridines, Pyrano[2,3-c]pyrazoles)

The this compound scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic ring systems. These systems, such as pyrazolo[3,4-b]pyridines and pyrano[2,3-c]pyrazoles, are of significant interest due to their diverse pharmacological activities.

Pyrazolo[3,4-b]pyridines: These bicyclic heterocycles can be synthesized through various strategies, with a common approach involving the construction of a pyridine (B92270) ring onto a pre-existing pyrazole. mdpi.comstmarys-ca.eduurl.edu One established method is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate. mdpi.com This reaction proceeds through the initial attack of the amino group on the enol ether, followed by cyclization to form the pyridine ring. mdpi.com Another approach involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com The regioselectivity of this reaction can be controlled by the nature of the dicarbonyl compound. mdpi.com Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as kinase inhibitors. rsc.org

Pyrano[2,3-c]pyrazoles: The synthesis of pyrano[2,3-c]pyrazoles often involves multicomponent reactions, which offer an efficient and atom-economical route to these fused systems. nih.govrsc.orgnih.gov A common four-component reaction involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. nih.govarkat-usa.org This reaction can be catalyzed by various catalysts, including nanoparticles and organocatalysts, and can be promoted by microwave or ultrasound irradiation to improve efficiency. nih.govnih.gov Another synthetic route involves the Algar–Flynn–Oyamada (AFO) reaction of pyrazole-chalcones, which leads to the formation of 5-hydroxypyrano[2,3-c]pyrazol-4(2H)-ones. mdpi.com These compounds are interesting due to their potential for excited-state intramolecular proton transfer (ESIPT). mdpi.com

Table 3: Synthesis of Fused Heterocyclic Systems

Fused SystemSynthetic MethodKey ReactantsReference
Pyrazolo[3,4-b]pyridineGould-Jacobs Reaction3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate mdpi.com
Pyrazolo[3,4-b]pyridineCondensation5-Aminopyrazole, 1,3-Dicarbonyl compound mdpi.com
Pyrano[2,3-c]pyrazoleFour-component reactionBenzyl (B1604629) alcohol, Ethyl acetoacetate, Phenylhydrazine, Malononitrile nih.gov
Pyrano[2,3-c]pyrazoleAlgar–Flynn–Oyamada (AFO) reaction(E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones mdpi.com

Synthesis of Metal Complexes Featuring this compound Ligands

The bifunctional nature of this compound, possessing both a pyrazole ring capable of N-coordination and a carboxylic acid group for O-coordination, makes it an excellent ligand for the construction of metal-organic frameworks (MOFs) and other coordination complexes. nih.govwpi.edulu.se The synthesis of these metal complexes typically involves the reaction of the ligand with a metal salt under various conditions, often hydrothermally. nih.gov

The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species. For example, in the synthesis of complexes with a related ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, different metal ions (Zn(II), Cd(II), Co(II), Ni(II)) led to the formation of 2D layered structures with a 4(4)-sql topology. nih.gov The resulting frameworks can exhibit interesting properties, such as interpenetration and chirality. nih.gov

The resulting metal complexes and MOFs have potential applications in various fields, including catalysis, gas storage, and sensing. wpi.edursc.orgresearchgate.net For instance, a Co(II) complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has shown catalytic activity for the oxygen evolution reaction (OER). rsc.org

Table 4: Examples of Metal Complexes with Pyrazole-Carboxylic Acid Ligands

LigandMetal IonResulting Complex/FrameworkKey FeatureReference
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acidZn(II), Co(II), Ni(II)2D interpenetrated layers with 4(4)-sql topologyHomochiral network for Zn(II) complex nih.gov
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acidCd(II)2D layer with 4(4)-sql topologyNo interpenetration nih.gov
3-Methyl-1H-pyrazole-4-carboxylic acidCd(II)Mononuclear complex and 3D coordination polymerGreen fluorescence rsc.org
3-Methyl-1H-pyrazole-4-carboxylic acidCo(II)Mononuclear complexElectrocatalytic activity for OER rsc.org

Optimization of Reaction Conditions and Efficiency for Compound Preparation

The efficient preparation of this compound and its derivatives is crucial for their practical application. Optimization of reaction conditions plays a key role in maximizing yields, minimizing reaction times, and promoting green chemistry principles. rsc.orgnih.gov

For multicomponent reactions, such as those used to synthesize pyrano[2,3-c]pyrazoles, various strategies have been employed to improve efficiency. The use of energy-efficient techniques like microwave and ultrasound irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov For example, the synthesis of indol-3-yl substituted pyrano[2,3-c]pyrazoles via a four-component reaction under microwave irradiation was significantly faster than the conventional three-component reaction under reflux. nih.gov

The choice of solvent and catalyst is another critical aspect of reaction optimization. The development of green methodologies has focused on the use of environmentally benign solvents, such as water or ethanol-water mixtures, and the use of biodegradable or reusable catalysts. rsc.orgnih.gov For instance, a catalyst-free multicomponent reaction for pyrano[2,3-c]pyrazole synthesis has been developed using water as the medium under ultrasonic irradiation, achieving excellent yields. nih.gov

In the synthesis of fused ring systems, the reaction pathway and product distribution can often be controlled by carefully selecting the reaction conditions. For example, in the reaction of tetracyanoethylene (B109619) with pyrazol-5-ones, the formation of either pyrano[2,3-c]pyrazoles or pyrazolo[3,4-b]pyridines can be directed by the specific reaction conditions employed. arkat-usa.org

Table 5: Optimization Strategies for the Synthesis of Pyrazole Derivatives

Reaction TypeOptimization StrategyExampleBenefitReference
Multicomponent synthesis of pyrano[2,3-c]pyrazolesMicrowave irradiationSynthesis of indol-3-yl substituted derivativesReduced reaction time nih.gov
Multicomponent synthesis of pyrano[2,3-c]pyrazolesUltrasound irradiationCatalyst-free reaction in waterExcellent yields, green solvent nih.gov
Multicomponent synthesis of pyrano[2,3-c]pyrazolesUse of a base catalyst (KOtBu) under microwave irradiationOne-pot four-component synthesisEfficient and rapid nih.gov
Synthesis of fused pyrazolesReaction condition controlReaction of tetracyanoethylene with pyrazol-5-oneSelective formation of different fused systems arkat-usa.org

Elucidation of Biological Activities and Pharmacological Profiles

Antimicrobial Activity of 3-(1H-Pyrazol-4-yl)benzoic Acid Derivatives

Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of antimicrobial properties. These compounds have shown promise in combating drug-resistant bacterial strains and addressing the challenges of biofilm formation and persister cells.

The quest for new antibiotics has led to the synthesis and evaluation of numerous this compound derivatives, many of which exhibit significant potency against a panel of Gram-positive bacteria.

Notably, a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have been identified as potent agents against both Staphylococcus aureus and Enterococcus faecalis. nih.gov Certain disubstituted aniline (B41778) derivatives within this class have demonstrated remarkable activity, with a bis(trifluoromethyl)aniline derivative inhibiting S. aureus strains at a minimum inhibitory concentration (MIC) as low as 0.78 µg/mL. nih.gov This particular compound also effectively inhibited the growth of Enterococcus faecalis and Enterococcus faecium with an MIC of 3.12 µg/mL, and showed potent activity against Bacillus subtilis (MIC of 0.78 µg/mL) and Staphylococcus epidermidis (MIC of 6.25 µg/mL). nih.gov

Further modifications, such as the introduction of a 4-bromo and 3-methyl substitution on the aniline ring, have yielded derivatives with MIC values as low as 1 μg/mL against Bacillus subtilis. nih.gov In another study, a bromo-substituted derivative was identified as the most potent, with MIC values down to 0.5 μg/mL. nih.gov

The synthesis of hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid has also yielded compounds with selective and potent activity against Gram-positive strains. mdpi.com For instance, a 4-trifluoromethyl phenyl hydrazone derivative displayed an MIC of 6.25 µg/mL against drug-resistant S. aureus. mdpi.com Similarly, fluorophenyl-substituted pyrazole-derived hydrazones have shown excellent activity against methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.78 μg/mL. nih.govresearchgate.net One of the most potent compounds reported to date, a 3-chloro-2-fluoro derivative, exhibited an MIC of 0.39 μg/mL against a multiresistant staph strain. nih.govacs.org

The following table summarizes the minimum inhibitory concentrations (MICs) of selected this compound derivatives against various Gram-positive bacterial strains.

Derivative TypeBacterial StrainMIC (µg/mL)Reference(s)
Bis(trifluoromethyl)aniline derivativeStaphylococcus aureus0.78 nih.gov
Bis(trifluoromethyl)aniline derivativeEnterococcus faecalis3.12 nih.gov
Bis(trifluoromethyl)aniline derivativeEnterococcus faecium3.12 nih.gov
Bis(trifluoromethyl)aniline derivativeBacillus subtilis0.78 nih.gov
Bis(trifluoromethyl)aniline derivativeStaphylococcus epidermidis6.25 nih.gov
4-Bromo and 3-methyl aniline derivativeBacillus subtilis1 nih.gov
Bromo-substituted derivativeVarious0.5 nih.gov
4-Trifluoromethyl phenyl hydrazone derivativeDrug-resistant S. aureus6.25 mdpi.com
N,N-Bisphenyl hydrazone derivativeMethicillin-resistant S. aureus (MRSA)0.78 nih.govresearchgate.net
3-Chloro-2-fluoro hydrazone derivativeMultiresistant S. aureus0.39 nih.govacs.org

While many derivatives of this compound show a strong preference for Gram-positive bacteria, several compounds have demonstrated noteworthy activity against challenging Gram-negative pathogens.

Research into 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives has led to the discovery of potent agents against Acinetobacter baumannii. nih.gov Some of these compounds exhibited zones of growth inhibition up to 85mm and MIC values as low as 4 µg/mL against this bacterium. nih.gov Further optimization through the synthesis of 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives resulted in compounds with specific and potent inhibition of A. baumannii strains, with MIC values reaching as low as 0.78 µg/mL. nih.gov A chloro-substituted derivative in this series was particularly effective, inhibiting the growth of A. baumannii ATCC 19606 at submicrogram concentrations. nih.gov

Hydrazone derivatives have also shown promise. For instance, a 3-chloro-4-fluoro substituted hydrazone of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid exhibited moderate broad-spectrum activity, including against A. baumannii. mdpi.com In another study, pyrazole-derived hydrazones were synthesized that acted as potent growth inhibitors of drug-resistant A. baumannii. nih.gov Some of these molecules were found to disrupt the bacterial membrane of A. baumannii. acs.org

The table below presents the MIC values for selected derivatives against Gram-negative bacteria.

Derivative TypeBacterial StrainMIC (µg/mL)Reference(s)
4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativeAcinetobacter baumannii4 nih.gov
4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivativeAcinetobacter baumannii0.78 nih.gov
Chloro-substituted diylbenzoic acid derivativeAcinetobacter baumannii ATCC 19606<1 nih.gov
3-Chloro-4-fluoro substituted hydrazoneAcinetobacter baumanniiModerate Activity mdpi.com

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. Several derivatives of this compound have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones.

Specifically, certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives have been shown to be effective against Staphylococcus aureus biofilms. nih.gov For instance, a bis(trifluoromethyl)aniline derivative was a moderate biofilm eradicator, eliminating approximately 80% of the biofilm at twice its MIC. nih.gov Other compounds in the same series showed even more potent biofilm eradication properties at various concentrations. nih.gov These compounds were also found to be effective in inhibiting and eradicating Enterococcus faecalis biofilms. nih.govnsf.gov

In a separate study, potent compounds from a series of novel pyrazole (B372694) derivatives were effective against bacterial growth in both planktonic and biofilm contexts, with various techniques confirming their ability to inhibit biofilm growth and eradicate preformed biofilms. nih.gov These lead compounds demonstrated the potential for further development in managing biofilm-associated infections. nsf.gov

Bacterial persister cells are a subpopulation of dormant, non-growing cells that exhibit high tolerance to antibiotics. Targeting these cells is crucial for preventing the relapse of infections.

Research has shown that derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid are highly potent against S. aureus persisters. nih.govnsf.gov These compounds demonstrated a bactericidal effect against stationary phase cells, which are representative of non-growing persister cells. nih.gov In comparative studies, these lead compounds were found to be more effective against persisters than conventional antibiotics like gentamicin (B1671437) and vancomycin. nih.govnsf.gov

The pharmacological investigation of this compound derivatives has also extended to their potential as antifungal agents. While research in this area is less extensive compared to their antibacterial properties, some studies have reported promising results.

For example, 1,3,5-trisubstituted-1H-pyrazole derivatives have been screened for their antimicrobial activity against Candida albicans. tsijournals.com One particular derivative in this series showed significant antifungal activity. tsijournals.com Benzoic acid and its derivatives, in general, are known for their pharmacological capabilities that include antifungal effects. researchgate.net

Anti-inflammatory Potential

Beyond their antimicrobial effects, pyrazole-containing compounds are well-recognized for their anti-inflammatory properties. tsijournals.com This characteristic is attributed to the ability of the pyrazole nucleus to modulate various inflammatory pathways.

Benzoic acid and its derivatives are also known to possess anti-inflammatory capabilities. researchgate.net The combination of the pyrazole ring and the benzoic acid moiety in the this compound scaffold suggests a strong potential for the development of novel anti-inflammatory drugs. Research has indicated that these types of compounds can act as a defense system against various pathogens and may also provide protection from oxidative stress, a key component of the inflammatory response. researchgate.net Further investigation into the specific mechanisms by which these derivatives exert their anti-inflammatory effects is an active area of research.

Anticancer and Antineoplastic Properties

The fight against cancer relies on the discovery of novel agents that can selectively target cancer cells or inhibit pathways crucial for their growth and proliferation. Derivatives of this compound have emerged as a promising class of compounds, demonstrating inhibitory activity against key cancer-related enzymes and cytotoxicity toward various cancer cell lines.

Inhibition of Specific Kinases (e.g., Aurora Kinase A, Cyclin-Dependent Kinase 2)

Kinases are enzymes that play a critical role in cell signaling and division, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major focus of cancer drug development.

Aurora Kinase A: The pyrazol-4-yl moiety has been identified as a key feature in compounds designed to inhibit Aurora kinases. For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl group onto an imidazo[4,5-b]pyridine scaffold resulted in a compound that effectively inhibited a range of kinases, including Aurora Kinase A. Further crystallographic studies of analogues bound to Aurora-A have provided valuable insights for designing next-generation inhibitors that can interact with different regions of the enzyme.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can halt the proliferation of cancer cells. A novel series of compounds, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, were developed by replacing a phenylsulfonamide group with a pyrazole ring, leading to potent CDK2 inhibitory activity. One of the most potent compounds in this series, a 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, demonstrated a high degree of selectivity for CDK2 over other cyclin-dependent kinases. Mechanistic studies confirmed that this compound could reduce the phosphorylation of key proteins, arrest the cell cycle, and induce apoptosis in cancer cells. Similarly, 1H-Pyrazolo[3,4-b]pyridines have been shown to be potent and selective inhibitors of both CDK1 and CDK2.

Table 1: CDK2 Inhibitory Activity of a Pyrazole Derivative

Compound Target Kinase Inhibitory Activity (Ki)
4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine CDK2 0.005 µM

Data sourced from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.

Cytotoxicity against Various Human Cancer Cell Lines (e.g., MCF7, A549, PC-9, Caco2, A375)

The ultimate goal of anticancer drug discovery is to identify compounds that are toxic to cancer cells. Derivatives featuring the pyrazol-4-yl scaffold have shown significant antiproliferative activity against a range of human cancer cell lines.

The highly potent CDK2 inhibitor, 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine, was evaluated against a panel of 13 different cancer cell lines and exhibited sub-micromolar antiproliferative activity. This indicates that the cytotoxic effects are potent across various cancer types. Another related compound, 1H-Pyrazolo[3,4-b]pyridine, also acts as a cytotoxic agent, capable of blocking cell cycle progression or inducing programmed cell death (apoptosis). While specific data for cell lines such as MCF7, A549, PC-9, Caco2, and A375 were not detailed in the reviewed literature for the parent acid, the broad activity of its derivatives underscores the potential of this chemical class.

Table 2: Antiproliferative Activity of a Pyrazole Derivative

Compound Cell Line Panel Activity Range (GI50)
4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine 13 Cancer Cell Lines 0.127–0.560 μM

GI50 is the concentration required to inhibit cell growth by 50%. Data sourced from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in several signaling pathways, including those for insulin (B600854) and various growth factors. Its inhibition is a therapeutic strategy for both type 2 diabetes and certain cancers. A study evaluating a library of 22 different pyrazole-containing compounds found that several acted as potent inhibitors of human PTP1B. The most effective inhibitors in the series featured additional benzene (B151609) rings, suggesting that lipophilicity and structural complexity enhance the inhibitory capacity against PTP1B. These findings indicate that the pyrazole core is a viable scaffold for developing PTP1B inhibitors.

Other Reported Pharmacological Activities

Beyond oncology, the structural motifs present in this compound are associated with other important pharmacological effects.

Analgesic Effects

While no specific studies on the analgesic properties of this compound were identified, the structurally related class of compounds known as pyrazolones are well-established for their analgesic and anti-inflammatory activities. For example, certain 3-methyl pyrazolone (B3327878) derivatives have demonstrated significant pain-relieving effects in experimental models. This suggests that the broader pyrazole family has potential in pain management, although specific investigation of this compound is required.

Anti-Diabetic Activity

The inhibition of PTP1B is a key therapeutic strategy for managing type 2 diabetes mellitus. PTP1B negatively regulates the insulin signaling pathway, and its inhibition can enhance insulin sensitivity. As pyrazole-containing molecules have been identified as effective PTP1B inhibitors, this provides a direct link to potential anti-diabetic applications. The ability of the pyrazole scaffold to serve as a basis for potent PTP1B inhibitors suggests that derivatives of this compound could be explored for their utility in treating insulin resistance and type 2 diabetes.

Anticonvulsant Properties

While the pyrazole nucleus is a constituent of various compounds with demonstrated anticonvulsant activities, specific research on the anticonvulsant properties of this compound is not extensively available in the current scientific literature. nih.gov Studies on related pyrazole derivatives have shown promise in preclinical models of epilepsy. For instance, a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives were synthesized and evaluated for their anticonvulsant potential. researchgate.net Among these, certain compounds exhibited potent activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. researchgate.net

Another study on isatin-based derivatives, which incorporated a p-aminobenzoic acid linker, investigated their anti-seizure activity. nih.gov However, the direct linkage of the pyrazole ring to the benzoic acid at the meta position, as in this compound, represents a distinct structural feature for which specific anticonvulsant data is not yet reported. The potential of this specific compound would need to be elucidated through dedicated screening and in vivo studies.

Anti-Rheumatic Properties

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib (B62257) being a prominent example of a pyrazole-based anti-inflammatory drug. nih.govijpsjournal.com Anti-inflammatory activity is a key component in the management of rheumatic diseases. However, specific studies focusing on the anti-rheumatic properties of this compound are not readily found in the existing literature.

Research on related pyrazole-carboxylic acid derivatives has indicated their potential as anti-inflammatory agents. rawdatalibrary.netnih.gov For example, some pyrazole analogues have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. ijpsjournal.com A review on pyrazole as an anti-inflammatory scaffold highlights the development of various derivatives with significant activity. sciencescholar.us The anti-rheumatic potential of this compound itself remains an area for future investigation.

Antiviral Properties

The pyrazole moiety is a core structure in several compounds that have been investigated for their antiviral activities. rawdatalibrary.net For instance, pyrazole derivatives have been synthesized and tested against a range of viruses, including coronaviruses. rsc.org One study focused on hydroxyquinoline-pyrazole candidates and found promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Another study reported on a benzoic acid derivative, NC-5, which contains a triazole ring, showing potent anti-influenza activity. nih.govnih.gov

Despite the general antiviral potential of the pyrazole class, specific data on the antiviral properties of this compound is not available in the reviewed literature. The structural arrangement of the pyrazole and benzoic acid moieties in this specific compound would necessitate dedicated antiviral screening to determine its efficacy against various viral pathogens.

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been a subject of scientific inquiry, with various studies demonstrating their ability to scavenge free radicals and reduce oxidative stress. nih.govekb.eg For example, a study on pyrazole-based Schiff bases assessed their antioxidant capacity through various assays. mdpi.com Another investigation into 4-(1H-triazol-1-yl)benzoic acid hybrids, which share the benzoic acid moiety, also explored their antioxidant properties. mdpi.com

Hypoglycemic Activity

Several pyrazole derivatives have been investigated for their potential to lower blood glucose levels. mdpi.com For instance, a study on 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid demonstrated its hypoglycemic activity in response to an oral glucose challenge. nih.gov It is important to note that this compound is an isomer of the target molecule with a different substitution pattern on the pyrazole ring. Another study on acyl pyrazole sulfonamides identified potent α-glucosidase inhibitors, suggesting a potential mechanism for antidiabetic activity. frontiersin.org

Research on pyrazole-based Schiff bases also showed inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. mdpi.com While these findings highlight the potential of the pyrazole scaffold in developing hypoglycemic agents, specific studies on the hypoglycemic activity of this compound are not currently available.

Inhibition of Fatty Acid Biosynthesis

A notable area of research for compounds structurally related to this compound is the inhibition of fatty acid biosynthesis, a critical pathway in bacteria. A study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, which are derived from a pyrazole-benzoic acid core, identified them as inhibitors of fatty acid biosynthesis (FAB) in bacteria. nih.govnih.gov These compounds demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov

The study further elucidated that these compounds are effective against bacterial growth in both planktonic and biofilm forms and can rescue C. elegans from bacterial infections in vivo. nih.gov While this research was conducted on derivatives, it strongly suggests that the this compound scaffold could be a promising starting point for the development of novel inhibitors of fatty acid biosynthesis.

Table 1: Antibacterial Activity of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives

CompoundSubstituent on AnilineMIC (μg/mL) vs. S. aureus
1 Unsubstituted>100
2 4-Fluoro1.0
3 4-Bromo-3-chloro0.5
4 Phenoxy1.0

This table presents data for derivatives of this compound and not the compound itself. Data is sourced from studies on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Pyrazole (B372694) and Benzoic Acid Moieties on Biological Activity

The biological profile of 3-(1H-pyrazol-4-yl)benzoic acid derivatives can be finely tuned by the introduction of various substituents on both the pyrazole and benzoic acid components. These modifications alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its ability to bind to specific biological targets and exert a therapeutic effect.

Influence of Halogenation (e.g., Fluoro, Chloro, Bromo, Trifluoromethyl)

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, as well as trifluoromethyl groups, has been shown to be a powerful strategy for modulating the biological activity of pyrazole derivatives. In the context of antibacterial agents derived from 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid, halogenation of the aniline (B41778) ring plays a critical role. For instance, compounds with a 3-trifluoromethyl-4-halo substitution demonstrate good activity, with potency increasing as the size of the halogen atom increases. The bromo-substituted derivative, in particular, has been identified as the most potent in this series. nih.gov

Furthermore, di-halogenated compounds, such as the 3,4-dichloro and 3,5-dichloro derivatives, are potent growth inhibitors of various bacterial strains. nih.gov The presence of a trifluoromethyl group, often in combination with a halogen, on the aniline moiety has also been shown to result in potent antibacterial molecules. nih.gov Research on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents has highlighted the favorability of a 3-(4-fluoro)phenyl group for activity. royalsocietypublishing.org

Interactive Table: Effect of Halogenation on Antibacterial Activity

Compound ID Substituent on Aniline Moiety Resulting Activity
Compound A 3-Trifluoromethyl-4-chloro Good
Compound B 3-Trifluoromethyl-4-bromo Most potent in series
Compound C 3,4-Dichloro Potent against Staphylococci
Compound D 3,5-Dichloro Potent growth inhibitor

Role of Hydroxy, Methyl, and Carboxy Group Placement

The placement of hydroxy, methyl, and carboxy groups on the this compound scaffold significantly influences its biological properties. Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown that the presence of a carboxylic acid substituent on the aniline moiety can eliminate the compound's antimicrobial activity. scilit.com Similarly, a hydroxy-substituted aniline derivative was also found to be inactive, suggesting that polar, hydrogen-bond-donating groups in this position are detrimental to antibacterial efficacy. scilit.com

In contrast, the combination of methyl and halogen substitutions on the aniline ring has been shown to improve the antibacterial activity of the compounds. nih.gov While specific data on the direct substitution of hydroxy and methyl groups on the core pyrazole or benzoic acid rings of this compound is limited in the provided context, the findings on more complex derivatives underscore the sensitivity of the biological activity to the electronic and hydrogen-bonding properties of the substituents. The introduction of acidic moieties, in some cases, has been shown to increase activity against certain enzymes, although this did not always lead to improved selectivity. royalsocietypublishing.org

Effects of Alkyl and Phenyl Substitutions

The introduction of alkyl and phenyl groups, which are generally lipophilic, has a notable impact on the biological activity of this compound derivatives. In studies of antibacterial agents based on a 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid structure, it has been observed that lipophilic substituents on the aniline moiety significantly improve activity compared to the unsubstituted aniline derivative. nih.gov This suggests that the hydrophobic character of these groups is beneficial for interaction with the bacterial target.

Conversely, N-substitution on the pyrazole ring itself with methyl or phenyl groups has been shown to decrease the inhibitory activity against meprin α and β when compared to the unsubstituted pyrazole. royalsocietypublishing.org In a different series of compounds, pyrazolo[1,5-a]quinazolines, substitution with a phenyl or 4-methoxyphenyl (B3050149) group resulted in low activity, and even a smaller methyl group led to attenuated activity. nih.gov However, the introduction of a 4-fluorophenyl group at the same position managed to retain or even modestly increase potency. nih.gov

Interactive Table: Impact of Alkyl and Phenyl Substitution on Biological Activity

Scaffold Substitution Position Substituent Effect on Activity
4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid Aniline moiety Lipophilic (Alkyl/Phenyl) Increased
3,5-diphenylpyrazole derivative Pyrazole N-1 Methyl Decreased
3,5-diphenylpyrazole derivative Pyrazole N-1 Phenyl Decreased
Pyrazolo[1,5-a]quinazoline R1 position Phenyl Low activity

Significance of Aniline and Hydrazone Moieties on Efficacy and Selectivity

The incorporation of aniline and hydrazone moieties into the this compound framework is a key strategy in the development of biologically active compounds. The aniline group, particularly in the context of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, is crucial for antibacterial efficacy. The nature of the substituents on the aniline ring dramatically influences activity, with lipophilic and halogenated groups enhancing potency, while polar groups like hydroxyl or carboxyl can abolish it. nih.govscilit.com This indicates that the aniline moiety plays a significant role in the binding of these compounds to their bacterial targets, likely through hydrophobic and electronic interactions. researchgate.net

Pyrazole-hydrazone derivatives have also emerged as a class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.gov For instance, pyrazole-derived hydrazones have been reported as potent inhibitors of Acinetobacter baumannii. nih.gov However, a potential drawback of some hydrazones is their susceptibility to hydrolytic and metabolic instability, which can limit their therapeutic application. nih.gov Despite this, the hydrazone linkage remains an important pharmacophoric element in the design of new pyrazole-based therapeutic agents.

Essentiality of the Pyrazole Nucleus for Specific Biological Target Interactions

The pyrazole nucleus is not merely a structural linker but is often an essential component for direct interaction with biological targets, thereby playing a pivotal role in the compound's mechanism of action. nih.gov The two adjacent nitrogen atoms of the pyrazole ring provide unique hydrogen bonding capabilities. An N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, a feature that is often critical for anchoring the molecule within the binding site of a protein. nih.gov

In the development of protein kinase inhibitors, for example, the pyrazole ring has been shown to form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov For instance, in certain inhibitors, the pyrazole ring has been observed to interact with key amino acid residues like Lys114. nih.gov Docking studies of other pyrazole-based inhibitors have revealed that the pyrazole ring can engage in pi-pi stacking interactions with amino acid residues such as Thr315 in the target protein. The substitution pattern on the pyrazole ring can further influence these interactions and contribute to the compound's selectivity for a specific kinase. nih.gov The preference for the pyrazole fragment in drug design is also attributed to its ability to confer potent inhibitory activity while maintaining favorable drug-like properties, such as reduced lipophilicity. nih.gov

Correlation between Structural Modifications and Bacterial Resistance Developmentnih.gov,nih.gov,mdpi.com

The development of bacterial resistance to antimicrobial agents is a significant challenge in the treatment of infectious diseases. Structure-activity relationship (SAR) studies of this compound derivatives have been instrumental in identifying structural features that not only enhance antibacterial potency but may also mitigate the development of resistance. Research has focused on modifying the core structure to understand how these changes affect antibacterial activity against both susceptible and resistant bacterial strains, and to evaluate the propensity for resistance development. nih.govnih.gov

Key research findings indicate that specific structural modifications can lead to compounds with a low tendency for inducing bacterial resistance. nih.gov For instance, in a series of 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives, multistep resistance assays demonstrated a very low likelihood of Staphylococcus aureus and Enterococcus faecalis developing resistance through mutation. nih.gov This is a significant finding, as it suggests that these compounds may have a more durable antibacterial effect. The proposed reason for this low resistance potential is that the compounds may act on multiple cellular targets or have a fundamental mechanism of action, such as disrupting ATP synthesis, which makes it more difficult for bacteria to develop effective resistance through single-point mutations. nih.gov

Systematic modifications of the pyrazole scaffold have established clear SAR patterns. For example, in studies of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazone derivatives, the nature of the substituent on the phenyl ring was found to be critical for activity against Acinetobacter baumannii. nih.gov Moderate electron-withdrawing groups, particularly halogens, were associated with good activity. A direct correlation was observed between the electronegativity of the halogen and the antibacterial potency. nih.gov Conversely, strong electron-withdrawing groups like nitro (NO₂) and carboxyl (CO₂H), as well as hydroxy (-OH) substituents, led to a complete loss of activity. nih.govnih.gov Similarly, the presence of hydrogen bond-donating polar groups on the aniline moiety of other pyrazole derivatives was found to eliminate antimicrobial properties. nih.gov

The position of substituents also plays a crucial role. In a series of fluorophenyl-substituted pyrazole derivatives, the 3-chlorophenyl derivative exhibited greater activity than the 3-fluorophenyl derivative against various Gram-positive bacterial strains. nih.gov Further substitutions on the aniline moiety of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives revealed that lipophilic groups significantly enhanced activity. The introduction of a trifluoromethyl group at the meta position of the aniline ring, in conjunction with other halogens, produced some of the most potent compounds against Gram-positive bacteria, including vancomycin-resistant enterococci (VRE). nih.govnih.gov

The following tables summarize the SAR data from various studies, illustrating the impact of structural modifications on antibacterial activity against resistant strains.

Table 1: SAR of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Hydrazone Derivatives against A. baumannii

Compound/Derivative Substituent on Phenylhydrazone Moiety Activity against A. baumannii Reference
18 N-Phenyl Potent (28 mm zone of inhibition) nih.gov
20 4-Fluoro Good Activity nih.gov
23 Dichloro Activity eliminated nih.gov
24 Carboxyl (CO₂H) Activity eliminated nih.gov
25 Nitro (NO₂) Activity eliminated nih.gov

| 30 & 31 | Hydroxy (-OH) | No appreciable activity | nih.gov |

Table 2: SAR of Fluorophenyl-Derived Pyrazole Hydrazones against Methicillin-Resistant S. aureus (MRSA) | Compound/Derivative | Core Structure | Substituent on Hydrazone | MIC (μg/mL) against MRSA | Reference | | :--- | :--- | :--- | :--- | | 5 | 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid | N,N-Bisphenyl | 0.78 | | | 4 | 4-[3-(3-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid | N-Methyl-N-phenyl | Moderate inhibition | |

Table 3: SAR of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic Acid Derivatives against Gram-Positive Bacteria

Compound/Derivative Substituent on Aniline Moiety Activity Profile Reference
1 Unsubstituted No significant activity
2 3-Chlorophenyl Better activity than fluoro derivative (MIC: 6.25-50 μg/mL) nih.gov
3 3-Bromophenyl Similar to trifluoromethyl derivative nih.gov
4 3-Trifluoromethylphenyl Similar to bromo derivative nih.gov
49, 67, 78 Polar H-bond donating groups (-OH, -COOH) Inactive nih.gov

| 79 | Tetrasubstituted | Highly potent (MIC: 0.78 μg/mL) | nih.gov |

These findings collectively suggest that the pyrazole nucleus, particularly when substituted with specific lipophilic and electron-withdrawing groups at strategic positions, serves as a promising scaffold for developing antibiotics that are not only potent against resistant strains but may also possess a lower propensity for inducing further resistance. nih.gov The bactericidal effect and efficacy against persister cells and biofilms observed for some lead compounds further underscore their potential for future development. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Target Identification and Ligand Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-target interactions.

While specific molecular docking studies for 3-(1H-pyrazol-4-yl)benzoic acid are not extensively documented in publicly available literature, research on analogous pyrazole (B372694) derivatives demonstrates the utility of this approach. Docking studies on various pyrazole-containing molecules have revealed their potential as inhibitors for a range of protein targets. For instance, different pyrazole derivatives have been docked against receptor tyrosine kinases (e.g., VEGFR-2), serine/threonine protein kinases (e.g., Aurora A, CDK2), and human mitochondrial branched-chain aminotransferase, showing promising binding energies and interaction patterns. nih.govijper.orgresearchgate.net

A typical molecular docking study for this compound would involve:

Target Selection: Identifying potential protein targets based on the therapeutic area of interest (e.g., anti-inflammatory, anti-cancer).

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the protein target, usually from crystallographic databases like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. nih.gov

For example, studies on other benzoic acid derivatives have successfully used docking to identify inhibitors of enzymes like carbonic anhydrase. researchgate.net The insights gained from such studies on related compounds can inform the design of docking experiments for this compound to uncover its potential biological activities.

Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives
Derivative ClassProtein Target (PDB ID)Key FindingsReference
Pyrazole-carboxamidesHuman Carbonic AnhydraseEffective inhibition and well-defined binding interactions. researchgate.net
Disubstituted PyrazolinesHuman Mitochondrial Branched-chain Aminotransferase (2A1H)High docking scores suggesting potent anticonvulsant activity. ijper.orgresearchgate.net
1H-Pyrazole derivativesVEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO)Potential as inhibitors for multiple protein kinase targets. nih.gov
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ (CK1δ)Identification of key interactions within the ATP binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

No specific QSAR models for this compound were found in the reviewed literature. However, the principles of QSAR are broadly applicable. A QSAR study for a series of analogs of this compound would involve the following steps:

Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is not a result of chance correlation.

QSAR studies have been successfully applied to various classes of compounds, including benzoic acid derivatives, to develop inhibitors for targets like dipeptidyl peptidase-4 (DPP-4). nih.gov Such a model for this compound and its derivatives could accelerate the discovery of novel therapeutic agents by prioritizing the synthesis of compounds predicted to have high activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are invaluable for understanding a molecule's stability, reactivity, and spectroscopic properties.

For this compound, DFT calculations can provide deep insights into its fundamental chemical nature. While specific DFT studies on this exact molecule are scarce, research on closely related structures, such as fluorophenyl-substituted pyrazole benzoic acids and other pyrazole derivatives, highlights the potential applications. nih.govresearchgate.net

Key parameters that can be derived from DFT calculations include:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of the atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): Creates a map of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions. researchgate.net

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

In a study on related fluorophenyl-derived pyrazole aldehydes, DFT was used to calculate the HOMO-LUMO energy gap, although a direct correlation with the observed biological activity was not established in that particular case. nih.govresearchgate.net DFT is a foundational tool for rationalizing the behavior of molecules and can provide a theoretical framework for interpreting experimental results for this compound.

Table 2: Properties of Pyrazole Derivatives Obtainable via DFT Calculations
Calculated PropertySignificance
Optimized GeometryProvides the most stable 3D structure, bond lengths, and angles.
HOMO EnergyIndicates the ability to donate an electron (nucleophilicity).
LUMO EnergyIndicates the ability to accept an electron (electrophilicity).
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Molecular Electrostatic PotentialMaps regions of positive and negative charge, predicting interaction sites.
Theoretical Vibrational SpectraAids in structural confirmation when compared with experimental IR/Raman data.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes and flexibility of both ligands and their biological targets over time.

While no specific MD simulation studies have been published for this compound, this technique is a standard and powerful extension of molecular docking. After an initial docking pose is obtained, an MD simulation can be run on the ligand-protein complex to:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site over the course of the simulation.

Analyze Conformational Changes: Observe how the ligand and the protein adapt to each other's presence, which can reveal induced-fit mechanisms.

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity by accounting for solvent effects and entropic contributions.

Identify Key Stable Interactions: Reveal which hydrogen bonds and other interactions are consistently maintained throughout the simulation, highlighting the most critical contacts for binding.

MD simulations are frequently used to refine the results of molecular docking and provide a more realistic picture of the interactions within a biological system.

Prediction of Conformational Behavior and Interactions with Biological Targets

The 3D conformation of a molecule is critical to its ability to interact with a biological target. This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the pyrazole and benzoic acid rings.

Computational methods can predict the likely low-energy conformations of this molecule. A conformational scan, where the potential energy is calculated as a function of the torsion angle between the two rings, can identify the most stable spatial arrangements. Studies on structurally related compounds, such as 3-methyl-2-(phenylamino)benzoic acid, have shown that substitution patterns significantly influence conformational preferences and can even lead to polymorphism (the ability of a solid material to exist in multiple crystalline forms). uky.edu

The key determinants of the conformational behavior of this compound would be:

Torsion Angle: The dihedral angle between the planes of the pyrazole and benzoic acid rings.

Intramolecular Interactions: Potential for weak hydrogen bonds or steric clashes between atoms of the two ring systems.

Intermolecular Interactions: In a biological context or a crystal lattice, interactions with surrounding molecules (e.g., protein residues, solvent, other ligand molecules) will heavily influence the adopted conformation. The formation of dimers through the carboxylic acid groups is a common feature in the solid state for benzoic acid derivatives. uky.edu

By predicting the accessible conformations, computational models can help identify the specific shape that is most likely to be "active" and bind to a biological target, thus providing a crucial link between the molecule's static structure and its dynamic function.

Coordination Chemistry and Advanced Materials Applications of this compound

The bifunctional nature of this compound, combining a nitrogen-rich pyrazole ring with a carboxylate group, makes it a versatile building block in the field of coordination chemistry. This unique structure allows for the creation of sophisticated supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs), with potential applications in materials science.

Therapeutic Development and Future Research Trajectories

Strategies for Lead Compound Identification and Optimization for Pharmacological Efficacy

The discovery and refinement of lead compounds are pivotal in drug development. For pyrazole-based compounds, including derivatives of 3-(1H-pyrazol-4-yl)benzoic acid, a multi-pronged approach is employed to identify and enhance their therapeutic potential.

A primary strategy involves the exploration of structure-activity relationships (SAR). nih.govnih.gov This process systematically modifies different parts of the molecule to understand how these changes affect its biological activity. For instance, in the development of meprin α and β inhibitors, researchers evaluated the impact of substituting various groups at the 3, 5, and N-positions of the pyrazole (B372694) ring. nih.govnih.gov The introduction of a cyclopentyl group at one position, for example, maintained high inhibitory activity, while methyl or benzyl (B1604629) groups led to a decrease. nih.gov Similarly, adding acidic carboxyphenyl residues to an N-phenyl pyrazole enhanced the inhibition of meprin β. nih.gov These studies are crucial for identifying the optimal chemical features required for potent and selective inhibition of a target.

Another key strategy is the use of bioisosteric replacement, where a part of the molecule is swapped with another group that has similar physical or chemical properties. This can improve the compound's potency, selectivity, and pharmacokinetic properties. nih.gov For example, replacing a benzene (B151609) ring with a pyrazole ring has been shown to create more potent and less lipophilic inhibitors with better drug-like properties. nih.govnih.gov This approach was instrumental in the development of the protein kinase inhibitor Barasertib. nih.gov

Lead optimization also focuses on enhancing desirable characteristics like central nervous system (CNS) penetration, which is crucial for treating diseases affecting the brain. In the development of Trypanosoma brucei N-myristoyltransferase (TbNMT) inhibitors, researchers modified a lead pyrazole sulfonamide to improve its ability to cross the blood-brain barrier. acs.orgresearchgate.net This was achieved by reducing the polar surface area and capping the sulfonamide group. acs.org

The following table summarizes key lead optimization strategies for pyrazole-based compounds:

StrategyDescriptionExample
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure to determine the influence of different functional groups on biological activity. nih.govnih.govVarying substituents on the pyrazole ring of meprin inhibitors to identify moieties that enhance potency and selectivity. nih.gov
Bioisosteric Replacement Substituting a part of a molecule with a chemical group that has similar properties to improve efficacy and drug-like characteristics. nih.govReplacing a benzene ring with a pyrazole ring in protein kinase inhibitors to increase potency and reduce lipophilicity. nih.gov
Pharmacokinetic Property Enhancement Modifying the compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgresearchgate.netAltering a pyrazole sulfonamide to increase its penetration of the blood-brain barrier for treating CNS infections. acs.org

Addressing Metabolic Stability and Bioavailability in Pyrazole-Containing Derivatives

A significant hurdle in drug development is ensuring that a compound is metabolically stable and has good bioavailability, meaning it can reach its target in the body in sufficient concentrations. The pyrazole ring itself is considered a metabolically stable heterocycle, which is a key reason for its prevalence in many approved drugs. nih.govpharmablock.com Its structure makes it less susceptible to oxidative degradation by metabolic enzymes compared to other five-membered heterocycles. nih.gov

However, the substituents attached to the pyrazole core can be metabolic "soft spots." nih.gov A common strategy to address this is scaffold-hopping, where the core structure of the molecule is replaced to mitigate unwanted metabolism while retaining or improving activity. nih.gov For instance, replacing more electron-rich aromatic rings with electron-deficient heterocycles like pyridine (B92270) or pyrazole can significantly decrease metabolic clearance. nih.gov

Another approach is the bioisosteric replacement of metabolically labile groups. For example, an ester moiety, which can be easily hydrolyzed by enzymes in the body, was replaced with a 1,2,4-oxadiazole (B8745197) ring in a series of pyrazole derivatives. acs.orgnih.gov This modification resulted in a new class of modulators with significantly improved metabolic stability. acs.orgnih.gov

Improving bioavailability often involves modifying the physicochemical properties of the compound, such as its solubility. The pyrazole scaffold can be advantageous here, as it can serve as a more lipophilic and metabolically stable bioisostere for a phenol (B47542) group, potentially improving absorption. pharmablock.com Functionalization of the pyrazole ring, for instance by adding a substituted hydroxyethyl (B10761427) group, has also been shown to enhance solubility. nih.gov

Overcoming Drug Resistance Mechanisms in Pathogenic Microorganisms

The rise of antimicrobial resistance is a major global health crisis, necessitating the development of new drugs that can circumvent existing resistance mechanisms. nih.govlumenlearning.comhilarispublisher.com Pyrazole-containing compounds are being actively investigated as potential solutions. nih.govluc.eduluc.edutandfonline.com

Pathogenic microorganisms have evolved various strategies to resist antibiotics, including:

Enzymatic drug inactivation: Producing enzymes, such as β-lactamases, that destroy the antibiotic molecule. wikipedia.orgnih.gov

Target modification: Altering the cellular target of the antibiotic so that the drug can no longer bind effectively. nih.govwikipedia.orgnih.gov

Reduced drug uptake: Changing the permeability of the cell membrane to limit the entry of the drug. nih.govlumenlearning.com

Active drug efflux: Pumping the drug out of the cell before it can reach its target. nih.govlumenlearning.com

Derivatives of this compound and other pyrazole compounds are being designed to overcome these mechanisms. One approach is to develop inhibitors of bacterial enzymes that are essential for survival and are not present in humans, thus reducing the likelihood of host toxicity. luc.eduluc.edu An example is the targeting of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the lysine (B10760008) biosynthesis pathway of bacteria. luc.eduluc.edu Pyrazole-based inhibitors of DapE have shown promise as a novel class of antibiotics. luc.eduluc.edu

Another strategy is to develop compounds that act as adjuvants, meaning they enhance the activity of existing antibiotics. nih.gov For example, certain pyrazole compounds, while having no direct antibacterial activity on their own, show significant synergistic activity with colistin (B93849) against multi-drug resistant Acinetobacter baumannii. nih.gov These "resistance breakers" can restore the effectiveness of older antibiotics.

Furthermore, some pyrazole derivatives have been found to be effective against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The development of pyrazole-containing antibiotics like cefoselis (B1662153) and ceftolozane, which are effective against drug-resistant bacteria, highlights the potential of this chemical scaffold. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

The versatility of the pyrazole scaffold allows for its application across a wide range of therapeutic areas, targeting a diverse array of biological molecules. benthamdirect.comresearchgate.netmdpi.com Research is continuously uncovering new potential uses for derivatives of this compound.

Anticancer Agents: Pyrazole derivatives are extensively studied for their anticancer properties. mdpi.comnih.gov They have been shown to inhibit various targets crucial for cancer cell growth and survival, including:

Protein kinases: These enzymes are often overactive in cancer. Pyrazole-based inhibitors have been developed for targets like cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and vascular endothelial growth factor receptors (VEGFRs). nih.govmdpi.comnih.govrsc.org For example, some pyrazole derivatives have shown potent inhibition of CDK2, a key regulator of the cell cycle, and induce apoptosis in cancer cells. rsc.org

Other enzymes: Pyrazole compounds have also been investigated as inhibitors of enzymes like meprin α and β, which are linked to cancer progression. nih.govnih.gov

Antimicrobial Agents: As discussed previously, pyrazoles are a promising scaffold for developing new antibiotics and antifungals. nih.govluc.eduluc.edutandfonline.com Researchers are exploring their activity against a broad spectrum of pathogens, including drug-resistant strains. nih.govtandfonline.com

Anti-inflammatory Agents: The pyrazole nucleus is a core component of several anti-inflammatory drugs, such as celecoxib (B62257). mdpi.comingentaconnect.com New pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors with potent anti-inflammatory activity, demonstrated by their ability to reduce pro-inflammatory mediators like TNF-α, IL-6, and PGE-2. rsc.org

Other Therapeutic Areas: The potential applications of pyrazole derivatives extend to:

Neurodegenerative Diseases: Pyrazole-containing compounds are being developed as therapeutics for Alzheimer's and Parkinson's diseases. mdpi.comsemanticscholar.org

Metabolic Disorders: The pyrazole ring is found in drugs for obesity and is being investigated for its potential in treating diabetes. mdpi.comfrontiersin.org

Cardiovascular Diseases: Pyrazole derivatives have been explored for their role as cannabinoid receptor modulators, which have implications for various conditions, including those affecting the cardiovascular system. nih.gov

Inhibitors of Carbonic Anhydrase: Certain pyrazole derivatives have shown potent inhibition of human carbonic anhydrase isoforms I and II, suggesting potential applications in conditions where these enzymes are implicated. nih.gov

The following table highlights some of the novel biological targets and therapeutic areas for pyrazole derivatives:

Therapeutic AreaBiological Target(s)Example of Pyrazole Derivative Application
Oncology Protein Kinases (CDK2, VEGFR), MeprinsInhibition of cancer cell proliferation and induction of apoptosis. nih.govnih.govmdpi.comrsc.org
Infectious Diseases Bacterial Enzymes (DapE), Fungal TargetsDevelopment of new antibiotics and antifungals to combat drug resistance. nih.govluc.eduluc.edu
Inflammation Cyclooxygenase-2 (COX-2)Reduction of pro-inflammatory cytokines and mediators. rsc.org
Neurodegeneration Targets in Alzheimer's and Parkinson'sDevelopment of novel treatments for neurodegenerative disorders. mdpi.comsemanticscholar.org

Application of Advanced Experimental Techniques and Computational Tools in Compound Development

The development of this compound derivatives and other pyrazole-based compounds is significantly accelerated by the use of advanced experimental and computational methods. benthamdirect.comnih.gov These tools enable a more rational and efficient drug design process.

Computational Tools:

In silico Screening and Molecular Docking: These methods are used to predict how a molecule will bind to a biological target. benthamdirect.comnih.gov This allows researchers to screen large virtual libraries of compounds and prioritize those with the highest likelihood of being active. For example, molecular docking has been used to identify potential pyrazole-based inhibitors for various cancer-related proteins. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of a drug-target complex over time. rsc.orgnih.gov This helps to validate the binding modes predicted by docking and assess the dynamic behavior of the interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically relate the chemical structure of a series of compounds to their biological activity. benthamdirect.com This can help in predicting the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity. This is often the starting point for identifying initial "hits" that can be further optimized.

X-ray Crystallography: This technique provides a detailed, three-dimensional structure of a drug molecule bound to its target protein. This information is invaluable for understanding the key interactions and for designing more potent and selective inhibitors.

Thermal Shift Assays: These assays can be used to confirm that a compound binds to its intended target and can provide information about the stability of the drug-target complex. luc.eduluc.edu

The integration of these computational and experimental approaches creates a powerful drug discovery pipeline. For instance, a study on CDK2 inhibitors used in silico molecular docking to identify promising pyrazole derivatives, followed by chemical synthesis and in vitro testing to confirm their activity. rsc.org Molecular dynamics simulations were then used to validate the stability of the most potent compounds within the CDK2 binding site. rsc.org This iterative cycle of design, synthesis, testing, and computational analysis is central to modern drug development.

Q & A

Q. What are the common synthetic routes for 3-(1H-pyrazol-4-yl)benzoic acid and its derivatives?

Methodological Answer: The synthesis typically involves coupling reactions between pyrazole intermediates and benzoic acid scaffolds. For example, hydrazone derivatives can be synthesized via condensation of this compound with substituted hydrazines under acidic conditions, followed by purification via column chromatography (e.g., using silica gel and ethyl acetate/hexane eluents). Key steps include:

  • Reagent selection : Use of 4-formylpyrazole intermediates for Schiff base formation .
  • Optimization : Adjusting reaction temperature (e.g., reflux in ethanol) and stoichiometry to improve yield.
  • Validation : Confirming product identity via 1H^1H-NMR and LC-MS.

Q. Table 1: Example Synthetic Route

StepReagents/ConditionsYield (%)Characterization
1Hydrazine hydrate, ethanol, reflux65–751H^1H-NMR, FT-IR
2Silica gel chromatography85–90HPLC (≥95% purity)

Q. How to characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H^1H-NMR : Confirm aromatic proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm and benzoic acid protons at δ 12–13 ppm) .
    • FT-IR : Identify carboxylic acid O-H stretching (~2500–3000 cm1^{-1}) and pyrazole ring vibrations (~1500 cm1^{-1}).
  • Chromatography :
    • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 189.1 for the parent compound).

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus) using broth microdilution .
  • Enzyme Inhibition : Fluorescence-based assays to measure binding affinity to targets like macrophage migration inhibitory factor (MIF; PDB ID: 6cbg) .
  • Cytotoxicity : MTT assays on mammalian cell lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. For high-resolution data, apply twin refinement (e.g., using BASF parameter) if twinning is detected .
  • Validation Metrics : Check R-factors (R1 < 0.05 for high-quality data) and geometry (bond length RMSD < 0.02 Å). Cross-validate with independent datasets or molecular docking results (e.g., PDB ID: 6cbg interactions) .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modifications at the pyrazole N1 or benzoic acid para positions (e.g., methyl, halogens) to probe steric/electronic effects .
  • Statistical Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, Hammett constants) with bioactivity.
  • Key Findings : For antimicrobial activity, electron-withdrawing groups (e.g., -F) on the pyrazole enhance potency against Gram-positive bacteria .

Q. Table 2: Example SAR Trends

DerivativeSubstituentMIC (μg/mL)Notes
A-H64Parent compound
B-F164x potency increase
C-OCH3128Reduced activity

Q. What methods validate protein-ligand interactions observed in docking studies?

Methodological Answer:

  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) between this compound and target proteins (e.g., MIF) .
    • Mutagenesis : Replace key residues (e.g., Lys32 in MIF) to disrupt hydrogen bonds observed in docking (Figure 7B, ).
  • Competitive Assays : Use known inhibitors (e.g., ISO-1 for MIF) to confirm binding site overlap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.